N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide
Description
N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide is a synthetic compound that features a unique combination of functional groups, including an imidazole ring, a fluoro-substituted phenyl group, and a trifluoroethoxy moiety
Properties
IUPAC Name |
N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F4N3O2/c15-11-5-10(1-2-12(11)21-4-3-19-9-21)6-20-13(22)7-23-8-14(16,17)18/h1-5,9H,6-8H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEZLCBPSMHHEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNC(=O)COCC(F)(F)F)F)N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F4N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole core
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro-substituted phenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of advanced materials with specific properties, such as improved thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the fluoro-substituted phenyl group can enhance binding affinity to hydrophobic pockets in proteins, while the trifluoroethoxy moiety can improve the compound’s pharmacokinetic properties by increasing its metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-chloro-4-imidazol-1-ylphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide
- N-[(3-bromo-4-imidazol-1-ylphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide
- N-[(3-methyl-4-imidazol-1-ylphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide
Uniqueness
N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide is unique due to the presence of the fluoro-substituted phenyl group, which can significantly influence its chemical reactivity and biological activity. The trifluoroethoxy moiety also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
